molecular formula C30H48O5 B081431 (3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde CAS No. 14511-74-1

(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde

Cat. No. B081431
CAS RN: 14511-74-1
M. Wt: 488.7 g/mol
InChI Key: RJEBVLDZINEMCO-CUCCWGAISA-N
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Description

Camelliagenin b belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin b can be found in fats and oils and tea. This makes camelliagenin b a potential biomarker for the consumption of these food products.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activity

  • A study by El Azab, Youssef, and Amin (2014) explored the microwave-assisted synthesis of novel 2H-Chromene derivatives, including compounds structurally related to the specified chemical, demonstrating significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Synthesis of Polyhydroxyindolizidines

  • Research by Izquierdo et al. (1999) detailed the synthesis of 4-Octulose derivatives, serving as intermediates in synthesizing polyhydroxyindolizidines, compounds of interest due to their potential biological activities (Izquierdo et al., 1999).

Formation of Pyrano-Dioxine Glycosides

  • Morishita, Honmi, Ito, and Maeba (1992) investigated the synthesis of glycosides, including (4aS,8aS)- and (4aR,8aR) variants, similar in structure to the compound , which could be used for further biochemical applications (Morishita, Honmi, Ito, & Maeba, 1992).

Development of Chiral Blocks for Synthesis

  • A study by Gimazetdinov et al. (2016) focused on the hydroxymethylation of bicyclic allylsilane, producing products with a similar structural framework, indicating potential in cyclopentanoids synthesis (Gimazetdinov et al., 2016).

Novel Bis Compounds Incorporating Pyrazole Moiety

  • Research by Hawass, Sanad, Ahmed, and Elneairy (2018) on synthesizing novel bis compounds, including 3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcases the chemical versatility and potential applications in various fields (Hawass, Sanad, Ahmed, & Elneairy, 2018).

Mimics of [FeFe]-Hydrogenase

  • Qian, Zhong, Wei, Wang, Xiao, Long, and Liu (2015) reported on diiron hexacarbonyl complexes bearing a naphthalene-1,8-dithiolate bridge, relevant to mimicking the diiron subunit of [FeFe]-hydrogenase, a critical component in biological electron transfer processes (Qian et al., 2015).

Synthesis of Statins

  • Tararov et al. (2006) discussed the synthesis of the chiral side chain of statins, highlighting the use of compounds structurally related to the specified chemical as intermediates (Tararov et al., 2006).

properties

CAS RN

14511-74-1

Product Name

(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde

InChI

InChI=1S/C30H48O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,16,19-24,32-35H,8-15,17H2,1-6H3

InChI Key

RJEBVLDZINEMCO-CUCCWGAISA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C=O)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C

melting_point

200-205°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Reactant of Route 2
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Reactant of Route 3
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Reactant of Route 4
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Reactant of Route 5
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Reactant of Route 6
(3S,4S,4Ar,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde

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